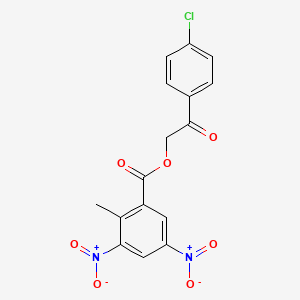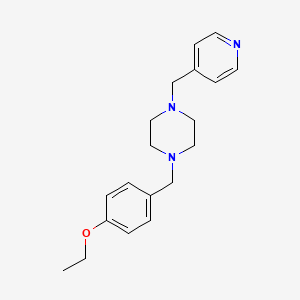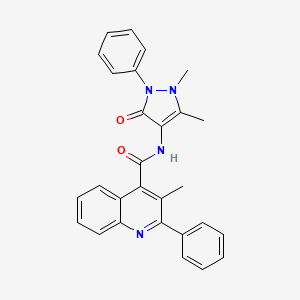![molecular formula C22H15N3O4 B10888512 1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a nitrophenyl group
Preparation Methods
The synthesis of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the quinoxaline derivative. One common method involves the reaction of 2-nitroaniline with glyoxal to form the quinoxaline ring. This intermediate is then reacted with 2-bromo-4-nitrophenol under basic conditions to form the phenoxy derivative. Finally, the phenoxy derivative is coupled with acetophenone under acidic conditions to yield the target compound .
Chemical Reactions Analysis
1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s quinoxaline moiety is known for its biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components .
Comparison with Similar Compounds
Similar compounds to 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE include other quinoxaline derivatives such as:
Quinoxaline: A simpler structure with similar biological activities.
2-Phenylquinoxaline: Known for its antimicrobial properties.
4-Nitroquinoxaline: Exhibits similar reactivity and applications in research.
The uniqueness of 1-{3-[2-NITRO-4-(2-QUINOXALINYL)PHENOXY]PHENYL}-1-ETHANONE lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H15N3O4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-[3-(2-nitro-4-quinoxalin-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C22H15N3O4/c1-14(26)15-5-4-6-17(11-15)29-22-10-9-16(12-21(22)25(27)28)20-13-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3 |
InChI Key |
NQCBEMVUMWHROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B10888433.png)

methanone](/img/structure/B10888437.png)
![(2E,5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888446.png)
![6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888449.png)


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10888472.png)
![N-(2-methylpropyl)-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10888478.png)

![ethyl 2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoacetate](/img/structure/B10888491.png)
![1-{4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}-2-(3-methylphenoxy)ethanone](/img/structure/B10888501.png)
![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B10888511.png)
